molecular formula C20H21N3O5 B4926477 N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide

N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide

Cat. No. B4926477
M. Wt: 383.4 g/mol
InChI Key: PSOWRFGURHQRHS-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, also known as NBDA, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of vinylbenzamide derivatives and has been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide involves the inhibition of NF-κB activation, which leads to the suppression of inflammatory responses and cancer cell growth. N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide is its potent biological activities, which make it a valuable tool for scientific research. N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide. One area of research could focus on the development of new derivatives of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide with improved solubility and potency. Another area of research could focus on the development of new drug delivery systems for N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide, which could improve its bioavailability and efficacy. Additionally, further studies could be conducted to investigate the potential use of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has shown great promise as a valuable tool for scientific research and has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-butoxybenzoyl chloride, which is reacted with 3-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime intermediate, which is further reacted with a carboxylic acid derivative to give the final product, N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide.

Scientific Research Applications

N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been extensively studied for its biological activities and has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. It has been used in various scientific research applications, including cell culture studies, animal studies, and clinical trials. N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-3-11-28-17-9-7-15(8-10-17)20(25)22-18(19(21)24)13-14-5-4-6-16(12-14)23(26)27/h4-10,12-13H,2-3,11H2,1H3,(H2,21,24)(H,22,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOWRFGURHQRHS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.